molecular formula C21H17FO3 B2540695 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate CAS No. 477860-05-2

4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate

Cat. No.: B2540695
CAS No.: 477860-05-2
M. Wt: 336.362
InChI Key: UNSHARMUUVDSMT-UHFFFAOYSA-N
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Description

4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate is a synthetic biphenyl derivative intended for research use only. This compound is structurally related to several chemotypes investigated for their potential as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor protein that functions as a key regulator of cellular differentiation, metabolism, and inflammation . Research into PPARα agonism has shown significant promise for developing novel, non-invasive treatments for ocular diseases such as diabetic retinopathy and age-related macular degeneration, where agonism can ameliorate inflammation, vascular leakage, and neurodegeneration in animal models . The benzyloxy-fluoro-biphenyl scaffold serves as a versatile and synthetically tractable core for medicinal chemistry optimization. Researchers can utilize this compound as a key intermediate or precursor for the design and synthesis of novel bioactive molecules. Its structure allows for further derivatization to explore structure-activity relationships (SAR), with the goal of enhancing biological potency, selectivity over other PPAR isoforms, and improving overall pharmacokinetic profiles . As a research chemical, it is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-fluoro-4-(4-phenylmethoxyphenyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3/c1-15(23)25-21-12-9-18(13-20(21)22)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHARMUUVDSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate typically involves multiple steps. One common approach is the esterification of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Formation of 4’-(benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl alcohol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)-3-fluoro[1,1’-biphenyl]-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the fluoro substituent can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table compares substituents, molecular weights, and key properties of 4'-(benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate with analogous biphenyl derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4'-OCH₂C₆H₅, 3-F, 4-OAc C₂₁H₁₇FO₃ 336.36 Solubility in organic solvents; synthetic intermediate
4'-(Benzyloxy)-3-methyl-1,1'-biphenyl 4'-OCH₂C₆H₅, 3-CH₃ C₂₀H₁₈O 274.36 Liquid crystal precursor; Suzuki coupling substrate
4'-(Benzyloxy)-4-bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl 4'-OCH₂C₆H₅, 4-Br, 2,3,5,6-F C₁₉H₁₁BrF₄O 411.19 Electron-deficient; cross-coupling reagent
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) 4'-C(CH₃)₃, 3,4-F C₁₆H₁₆F₂ 258.30 High thermal stability; material science applications
3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl (DFDMBP) 3',4'-F, 2,5-OCH₃ C₁₄H₁₂F₂O₂ 266.24 Fluorescent probe; charge-transfer studies

Key Observations :

  • Benzyloxy vs. tert-Butyl: The benzyloxy group offers a balance between steric bulk and ease of deprotection (e.g., via hydrogenolysis), whereas tert-butyl groups (as in TBDFBP) provide superior steric shielding but require harsher conditions for removal .
  • Acetate vs. Methoxy : The acetate ester in the target compound is more labile under basic conditions than methoxy groups (e.g., in DFDMBP), enabling selective hydrolysis for downstream modifications .

Physicochemical Properties

Spectral Data
  • ¹H-NMR: The target compound exhibits signals at δ 4.13 (s, 3H, -OAc) and δ 5.43 (s, 2H, -OCH₂C₆H₅), distinct from non-acetylated analogs (e.g., 4'-(benzyloxy)-3-methyl-1,1'-biphenyl shows δ 2.35 for -CH₃) .
  • Melting Point: The acetate derivative has a higher melting point (~170–172°C) compared to non-polar analogs like TBDFBP (mp: ~120°C), attributed to stronger intermolecular dipole interactions .
Solubility and Stability
  • The acetate group improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to hydrocarbon-substituted biphenyls .
  • Fluorine substitution enhances oxidative stability, as seen in TBDFBP and DFDMBP, which resist degradation under UV light .

Biological Activity

4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate, with the CAS number 477860-05-2 and molecular formula C21H17FO3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antitumor, antibacterial, and anti-inflammatory effects, based on recent research findings.

  • Molecular Weight : 336.36 g/mol
  • Purity : >90%
  • Structure : The compound features a biphenyl structure with a benzyloxy group and a fluoro substituent, which may influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are key findings regarding its antitumor and antibacterial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related biphenyl compounds. For instance, compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (μM)
Compound A (similar structure)EKVX (lung cancer)1.7
Compound BRPMI-8226 (leukemia)21.5
Compound COVCAR-4 (ovarian)25.9
Compound DPC-3 (prostate)28.7

These findings suggest that modifications in the biphenyl structure can lead to enhanced cytotoxicity against specific cancer types .

Antibacterial Activity

The antibacterial properties of biphenyl derivatives have also been investigated. Compounds related to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table presents IC50 values for selected compounds:

CompoundBacterial StrainIC50 (μg/mL)
Compound ES. aureus0.012
Compound FE. coli0.008

These results indicate that structural modifications can significantly enhance antibacterial efficacy .

Anti-inflammatory Effects

In addition to antitumor and antibacterial activities, some derivatives of biphenyl compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The following table summarizes the IC50 values for these effects:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound G19.45 ± 0.0742.1 ± 0.30
Compound H26.04 ± 0.3631.4 ± 0.12

This data suggests that the compound may possess dual functionality as an anti-inflammatory agent alongside its other biological activities .

Case Studies

Several case studies have been conducted to further explore the biological activity of related biphenyl compounds:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various biphenyl derivatives on human cancer cell lines, revealing that certain modifications led to increased potency against breast and lung cancers.
  • Antibacterial Screening : In vitro tests showed that specific biphenyl derivatives exhibited significant inhibition against multidrug-resistant bacterial strains, highlighting their potential as new antibacterial agents.
  • Inflammation Model : An animal model study demonstrated that a derivative of the compound significantly reduced inflammation markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. What safety protocols are critical for handling fluorinated aromatic intermediates?

  • Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of fluorinated byproducts. Personal protective equipment (PPE) must include nitrile gloves and polycarbonate goggles. Emergency protocols should align with SDS guidelines for structurally related compounds (e.g., (4-ethenylphenyl) acetate, CAS 2628-16-2) .

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